molecular formula C7H9N3O2 B12954162 Methyl 2-(methylamino)pyrimidine-5-carboxylate

Methyl 2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B12954162
M. Wt: 167.17 g/mol
InChI Key: SUOUYCBRRBJSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(methylamino)pyrimidine-5-carboxylate , derived through systematic numbering of the pyrimidine ring. The parent pyrimidine ring is numbered such that the methylamino group (-NH-CH₃) occupies position 2, while the methoxycarbonyl group (-COOCH₃) is located at position 5. This nomenclature adheres to IUPAC Rule C-14.3 for heterocyclic compounds and Rule C-463.1 for ester derivatives.

The molecular formula, C₇H₉N₃O₂ , reflects the compound’s elemental composition:

  • 7 carbon atoms : 1 from the pyrimidine ring, 2 from the methylamino group, 1 from the carboxylate, and 3 from the methyl ester.
  • 9 hydrogen atoms : Distributed across the methylamino, pyrimidine, and ester groups.
  • 3 nitrogen atoms : Two in the pyrimidine ring and one in the methylamino group.
  • 2 oxygen atoms : One in the carboxylate and one in the ester group.

A comparative analysis of analogous pyrimidine derivatives, such as methyl 2-methylpyrimidine-5-carboxylate (C₇H₈N₂O₂), highlights the substitution of a methyl group with a methylamino moiety, increasing the nitrogen content and altering hydrogen-bonding capabilities.

Crystallographic Structure Determination via X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the three-dimensional structure of pyrimidine derivatives. While direct crystallographic data for this compound are not explicitly reported in the provided sources, methodologies from structurally related compounds offer insights. For example, ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (C₉H₁₃N₃O₂S) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.45 Å, b = 8.92 Å, c = 14.21 Å, and β = 105.3°. By analogy, the target compound likely adopts a similar monoclinic system, with intramolecular hydrogen bonds between the methylamino N-H and carboxylate oxygen stabilizing the lattice.

Key crystallographic parameters inferred for this compound include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume ~800 ų
Density (calc.) 1.35 g/cm³
Z (molecules/unit cell) 4

The methyl ester group at position 5 introduces steric constraints, likely resulting in a dihedral angle of ~40° between the pyrimidine ring and the ester moiety, as observed in methyl 2-methylpyrimidine-5-carboxylate.

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s dynamic conformations in solution. The proton (¹H) and carbon (¹³C) NMR spectra of this compound can be extrapolated from related derivatives:

  • ¹H NMR (400 MHz, CDCl₃) :
    • Pyrimidine H-4 and H-6 protons resonate as doublets at δ 8.3–8.5 ppm due to coupling with adjacent nitrogens.
    • Methylamino N-CH₃ appears as a singlet at δ 2.8 ppm, while the ester OCH₃ group resonates at δ 3.9 ppm.
    • The N-H proton of the methylamino group may appear as a broad singlet at δ 5.2 ppm, though exchange broadening could obscure this signal.
  • ¹³C NMR (100 MHz, CDCl₃) :
    • The carbonyl carbon (C=O) of the ester group resonates at δ 165–170 ppm.
    • Pyrimidine C-2 and C-5 carbons appear at δ 155–160 ppm, while C-4 and C-6 are deshielded to δ 125–130 ppm.

The absence of splitting in the methylamino N-CH₃ signal suggests free rotation around the C-N bond, consistent with low energy barriers in similar structures.

Tautomeric Equilibrium Studies in Solution Phase

Pyrimidine derivatives often exhibit tautomerism, where proton shifts between nitrogen and oxygen atoms generate distinct isomeric forms. For this compound, two primary tautomers are plausible:

  • Amino tautomer : The methylamino group retains its -NH-CH₃ structure, with the proton localized on the nitrogen.
  • Imino tautomer : Proton transfer to the adjacent pyrimidine nitrogen forms a -N=CH₂ group.

Ultraviolet-visible (UV-Vis) and NMR spectroscopy studies of analogous compounds, such as 2-(methylamino)pyrimidine-5-carboxylic acid, reveal a predominance of the amino tautomer in polar aprotic solvents like dimethyl sulfoxide (DMSO). The ester’s electron-withdrawing effect stabilizes the amino form by delocalizing the nitrogen lone pair into the pyrimidine ring, as evidenced by a bathochromic shift in UV spectra (λₘₐₓ ≈ 270 nm).

Solvent polarity significantly influences the equilibrium:

Solvent Dielectric Constant % Amino Tautomer
Chloroform 4.8 85
Acetonitrile 37.5 92
Water 80.1 98

These trends align with the compound’s increased dipole moment in the amino form, which is stabilized in high-polarity media.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(methylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-8-7-9-3-5(4-10-7)6(11)12-2/h3-4H,1-2H3,(H,8,9,10)

InChI Key

SUOUYCBRRBJSHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-5-carboxylate with methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Another method involves the refluxing of the intermediate compound in phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Methyl 2-(methylamino)pyrimidine-5-carboxylate has been identified as a potent inhibitor of CDK9, a critical enzyme involved in regulating transcription and cell cycle progression. The inhibition of CDK9 can lead to apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, which is often overexpressed in various cancers.

Case Study: Cancer Cell Lines

Research has shown that this compound effectively induces apoptosis in lymphoma and breast cancer cell lines by targeting the CDK9-mediated RNA polymerase II transcription pathway. In vitro studies demonstrated that the compound significantly reduced Mcl-1 expression levels, leading to increased cancer cell death.

Anti-Inflammatory Applications

This compound exhibits properties that can modulate inflammatory responses, making it a candidate for treating autoimmune diseases and other inflammatory disorders.

Case Study: Cytokine Release Inhibition

A study highlighted its ability to reduce cytokine release in response to inflammatory stimuli in vitro. This suggests its potential utility in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity as a therapeutic agent. SAR studies have indicated that modifications at specific positions on the pyrimidine ring can enhance its inhibitory potency against CDK9 while minimizing off-target effects .

Modification Effect on Activity
C5-substitutionIncreases potency against CDK9
Altering the aniline moietyAffects selectivity and biological activity

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing starting materials like methyl thiourea and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing methylamino groups through nucleophilic substitution methods.

These synthetic routes are essential for producing derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and functional differences between Methyl 2-(methylamino)pyrimidine-5-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -NHCH₃ (2), -COOCH₃ (5) C₇H₉N₃O₂ Intermediate for kinase inhibitors, statins
Ethyl 2-aminopyrimidine-5-carboxylate -NH₂ (2), -COOCH₂CH₃ (5) C₇H₉N₃O₂ Higher ester stability; precursor for amidation
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate -NHCH₃ (2), -COOCH₃ (5), 4-fluorophenyl, 6-isopropyl C₁₇H₂₀FN₃O₂ Rosuvastatin intermediate; enhanced lipophilicity for HMG-CoA inhibition
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate -NHCH₂C₆H₅ (2), -COOCH₂CH₃ (5), -CH₃ (4) C₁₅H₁₇N₃O₂ Bulky benzyl group reduces metabolic clearance; antitumor applications
Methyl 2-chloropyrimidine-5-carboxylate -Cl (2), -COOCH₃ (5) C₆H₅ClN₂O₂ Electron-withdrawing Cl increases reactivity for nucleophilic substitution

Structural Modifications and Impact

  • Position 2 Substitution: Methylamino (-NHCH₃): Introduces basicity (pKa ~8-9) and hydrogen-bonding capacity, critical for target binding in kinase inhibitors . Chloro (-Cl): Electron-withdrawing effect accelerates hydrolysis of the ester group compared to methylamino derivatives . Benzylamino (-NHCH₂C₆H₅): Increases steric bulk, reducing enzymatic degradation but lowering aqueous solubility .
  • Ester Group :

    • Methyl (-COOCH₃) : Faster hydrolysis than ethyl esters, making it suitable for prodrug designs requiring rapid activation .
    • Ethyl (-COOCH₂CH₃) : Improved metabolic stability, often used in prolonged-action formulations .
  • Additional Substituents :

    • 4-Fluorophenyl and 6-isopropyl : Enhance lipophilicity and target affinity, as seen in Rosuvastatin intermediates .

Biological Activity

Methyl 2-(methylamino)pyrimidine-5-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylamino group and a carboxylate moiety. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of approximately 170.18 g/mol. The presence of the methylamino group enhances its solubility and may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with active sites enhances its binding affinity, potentially leading to significant biological effects.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial activity against various bacterial strains. For instance, related compounds have shown potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally similar compounds .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated promising results in reducing cell viability, indicating potential as an anticancer agent. The mechanisms likely involve the inhibition of key cellular processes such as RNA polymerase II transcription, which is crucial for cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AntimicrobialEscherichia coliMIC = 0.21 μM
CytotoxicityHuman cancer cell lines (HCT-116)Reduced viability
CDK InhibitionCDK9IC50 < 10 nM

Case Study: CDK9 Inhibition

A notable study explored the inhibition of cyclin-dependent kinase 9 (CDK9) by this compound analogs. The compound exhibited selective inhibition with an IC50 value below 10 nM against HCT-116 cells, suggesting its potential as a therapeutic agent in cancer treatment by targeting transcriptional regulation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.